4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17722892
InChI: InChI=1S/C21H22N2O4/c22-19-9-10-23(11-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12,22H2,(H,24,25)
SMILES:
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17722892

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid -

Specification

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name 4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C21H22N2O4/c22-19-9-10-23(11-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12,22H2,(H,24,25)
Standard InChI Key YVLWSGLWBLVBDK-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(C1N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid, with the CAS number 1823463-36-0, is a compound of interest in organic chemistry, particularly in the context of peptide synthesis and protection strategies. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group for amines in peptide synthesis due to its ease of removal under mild conditions.

Synthesis and Applications

This compound is synthesized through the reaction of piperidine-3-carboxylic acid with Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) in the presence of a base. The Fmoc group protects the amino group, allowing for selective reactions at other sites on the molecule.

The primary application of 4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid is in solid-phase peptide synthesis (SPPS), where it serves as a building block for the construction of peptides. The Fmoc group can be easily removed with piperidine, allowing the extension of the peptide chain.

Research Findings

Research on this compound is focused on its utility in peptide synthesis. The Fmoc protection strategy is crucial for maintaining the integrity of the amino group during synthesis, ensuring that unwanted side reactions are minimized. Studies have shown that compounds protected with Fmoc groups can be efficiently incorporated into peptide sequences without significant loss of material or formation of by-products.

Availability and Storage

4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid is available from chemical suppliers such as Ambeed, Inc., with purity and packaging options varying based on customer needs. Storage conditions typically require a cool, dry environment to maintain stability.

SupplierProduct Details
Ambeed, Inc.CAS No. 1823463-36-0, Purity and packaging options available upon request.

Safety and Handling

Handling of this compound requires standard laboratory precautions, including gloves, safety glasses, and a lab coat. While specific hazard statements are not detailed in the available sources, compounds with similar structures typically require caution due to potential irritation and sensitization risks.

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